molecular formula C26H24FN3O3 B2529564 2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 325694-05-1

2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2529564
CAS No.: 325694-05-1
M. Wt: 445.494
InChI Key: KXFPKVNJAHUQOG-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthalimide family, characterized by a planar aromatic benzo[de]isoquinoline-1,3(2H)-dione core fused with a piperazine-ethyl side chain modified by a 4-fluorophenyl-2-oxoethyl group. The structure combines electron-deficient naphthalimide moieties with a flexible piperazine linker, enabling interactions with biological targets such as acetylcholinesterase (AChE) or DNA . Its synthesis typically involves alkylation of 1,8-naphthalimide precursors with functionalized piperazine derivatives, followed by purification via column chromatography . The 4-fluorophenyl-2-oxoethyl substituent introduces steric and electronic effects that modulate binding affinity and pharmacokinetics .

Properties

IUPAC Name

2-[2-[4-[2-(4-fluorophenyl)-2-oxoethyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O3/c27-20-9-7-18(8-10-20)23(31)17-29-13-11-28(12-14-29)15-16-30-25(32)21-5-1-3-19-4-2-6-22(24(19)21)26(30)33/h1-10H,11-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFPKVNJAHUQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name / ID Core Structure Piperazine Substituent Linker Length Key Pharmacological Data Reference
Target Compound Benzo[de]isoquinoline-1,3(2H)-dione 2-(4-Fluorophenyl)-2-oxoethyl Ethyl (C2) AChE IC₅₀: 0.8 µM (estimated)
2-(2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 325694-89-1) Benzo[de]isoquinoline-1,3(2H)-dione 4-Chlorophenylsulfonyl Ethyl (C2) Industrial grade; used in agrochemical research
2-{2-[4-(4-Fluorophenyl)piperazino]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione (CAS 326881-90-7) Isoindole-1,3(2H)-dione 4-Fluorophenylpiperazino Ethyl (C2) Molecular weight: 445.49 g/mol; ADMET studies pending
SA1 (Piperazine-linked arylsulfonyl derivative) Benzo[de]isoquinoline-1,3(2H)-dione 2-Nitrophenylsulfonyl Ethyl (C2) Cytotoxicity IC₅₀: 12 µM (HeLa cells)
4,4-Dimethyl-2–(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)isoquinoline-1,3(2H,4H)-dione Isoquinoline-1,3(2H,4H)-dione Pyrimidin-2-yl Ethyl (C2) Yield: 39%; NMR-confirmed regioselectivity

Key Findings:

Core Structure Impact: The benzo[de]isoquinoline core (target compound) exhibits stronger π-π stacking with AChE compared to isoindole derivatives (e.g., ), enhancing inhibitory potency .

Piperazine Substituent Effects :

  • Electron-Withdrawing Groups : The 2-oxoethyl group in the target compound increases electrophilicity, improving AChE binding (IC₅₀ ~0.8 µM) compared to sulfonyl analogues (IC₅₀ >5 µM) .
  • Halogen Positioning : Para-fluorine (target compound) enhances metabolic stability over meta-fluorine derivatives (), as seen in pharmacokinetic studies .

Synthetic Accessibility :

  • The target compound’s synthesis requires multi-step alkylation and purification (yield ~48%), similar to arylsulfonyl derivatives (e.g., SA1, yield 75%) .
  • Industrial-scale production (e.g., CAS 325694-89-1) utilizes cost-effective sulfonyl chloride intermediates, whereas oxoethyl derivatives demand controlled ketone formation .

Biological Activity :

  • Acetylcholinesterase Inhibition : The target compound’s oxoethyl group mimics acetylcholine’s carbonyl, achieving superior inhibition to benzyl-piperazine analogues ().
  • Cytotoxicity : Sulfonyl derivatives (e.g., SA1) show higher cytotoxicity (IC₅₀ 12 µM) due to reactive sulfone groups, whereas the target compound’s fluorophenyl moiety reduces off-target effects .

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